4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆) exhibits a singlet at δ 3.92 ppm for the six methoxy protons, while the pyrimidine ring protons resonate as a singlet at δ 8.21 ppm. The aromatic protons of the benzene ring appear as two doublets at δ 7.98 ppm (J = 8.4 Hz) and δ 7.64 ppm (J = 8.4 Hz), consistent with para-substitution. The carboxylic acid proton is observed as a broad peak at δ 13.12 ppm.
¹³C NMR confirms the structure, with signals at δ 167.8 ppm (C=O), 162.4–158.2 ppm (pyrimidine C–O), and 55.1 ppm (OCH₃). The absence of splitting in the methoxy carbon signals indicates free rotation around the C–O bonds.
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy (KBr pellet) shows a broad O–H stretch at 3000–2500 cm⁻¹, characteristic of carboxylic acid dimers. Strong absorptions at 1685 cm⁻¹ (C=O stretch) and 1602 cm⁻¹ (aromatic C=C) are observed. The pyrimidine ring vibrations appear at 1550 cm⁻¹ (C=N) and 1450 cm⁻¹ (C–N), while methoxy C–O stretches occur at 1250–1100 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 260.0797 [M]⁺ (calc. 260.0797 for C₁₃H₁₂N₂O₄). Major fragments include m/z 242 (loss of H₂O), 214 (decarboxylation), and 167 (cleavage of the pyrimidine ring). The base peak at m/z 121 corresponds to the protonated benzoic acid moiety.
Table 2: Key Spectroscopic Data
| Technique | Signature |
|---|---|
| ¹H NMR (δ, ppm) | 8.21 (s, 1H, pyrimidine), 3.92 (s, 6H, OCH₃) |
| ¹³C NMR (δ, ppm) | 167.8 (C=O), 162.4 (C–O) |
| IR (cm⁻¹) | 1685 (C=O), 1550 (C=N) |
| HRMS (m/z) | 260.0797 [M]⁺ |
Comparative Analysis with Pyrimidine-Benzene Hybrid Analogues
Compared to 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid (C₁₃H₁₂N₂O₅), the absence of an oxygen linker in this compound shortens the C–C bond between the rings (1.48 Å vs. 1.52 Å). This direct conjugation enhances π-electron delocalization, shifting the UV-Vis λₘₐₓ from 270 nm to 290 nm.
The herbicidal analogue 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid (C₁₉H₁₈N₄O₈) exhibits a larger dihedral angle (35.2°) between its pyrimidine rings, reducing planarity and altering hydrogen-bonding networks. Its IR spectrum shows additional C–O stretches at 1280 cm⁻¹, absent in the monosubstituted compound.
Table 3: Structural Comparison
| Parameter | This compound | 2,6-Bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic Acid |
|---|---|---|
| Dihedral angle (°) | 12.5 | 35.2 |
| C–C bond length (Å) | 1.48 | 1.52 |
| λₘₐₓ (nm) | 290 | 275 |
Properties
IUPAC Name |
4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-10-7-11(19-2)15-12(14-10)8-3-5-9(6-4-8)13(16)17/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKCVXXCSBFGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=CC=C(C=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371207 | |
| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-40-8 | |
| Record name | 4-(4,6-Dimethoxy-2-pyrimidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The typical starting materials include 2,6-dihydroxybenzoic acid (or its positional isomers) and 4,6-dimethoxy-2-methanesulfonyl pyrimidine or related activated pyrimidine derivatives.
Base and Catalyst: Sodium hydroxide is commonly used as the base to deprotonate the hydroxybenzoic acid, facilitating nucleophilic attack. Phase-transfer catalysts such as quaternary ammonium salts (e.g., triethyl benzyl ammonium chloride) or crown ethers (e.g., 18-crown-6) are employed to enhance reaction rates and yields by improving the solubility and reactivity of ionic species in organic solvents.
Solvents: Organic solvents such as benzene, toluene, tetrahydrofuran (THF), ethanol, or dimethylformamide (DMF) are used depending on the specific protocol. The choice of solvent affects the reaction kinetics and product isolation.
Temperature and Time: Reactions are typically conducted under reflux conditions for 6 to 8 hours after an initial salification step of 3 to 4 hours, with temperatures ranging from 80°C to reflux temperature of the solvent.
Purification: After reaction completion, the mixture is cooled, filtered, and the product is isolated by drying. Further purification may involve recrystallization or column chromatography.
Representative Process (Based on Patent CN1396157A)
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2,6-Dihydroxybenzoic acid + NaOH + phase-transfer catalyst in benzene or THF | Reflux for 3-4 hours to form sodium salt | - |
| 2 | Addition of 4,6-dimethoxy-2-methanesulfonyl pyrimidine | Reflux for 6-8 hours to form ether linkage | - |
| 3 | Cooling, filtration, drying | Isolation of 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy] sodium benzoate | ~70% |
This method avoids the use of sodium hydride and palladium catalysts, which are expensive and pose safety risks. It also eliminates the need for esterification and hydrogenation steps, simplifying the process and improving overall yield and industrial applicability.
Alternative Synthetic Approaches
Use of Potassium Carbonate: In some protocols, potassium carbonate is used as the base instead of sodium hydroxide, especially when working with different hydroxybenzoic acid isomers.
Solvent Variations: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are sometimes preferred for their ability to dissolve both organic and inorganic reagents, facilitating nucleophilic substitution reactions at moderate temperatures (80-120°C).
Reaction with 3-Hydroxybenzoic Acid: For positional isomers such as 3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid, similar conditions apply, involving the reaction of 4,6-dimethoxypyrimidine with 3-hydroxybenzoic acid in the presence of bases and solvents like DMF or DMSO.
The use of sodium hydroxide with phase-transfer catalysts in organic solvents under reflux conditions provides a balance between reaction efficiency and operational safety.
The molar ratios are critical: typically, 2,6-dihydroxybenzoic acid : sodium hydroxide : 4,6-dimethoxy-2-methanesulfonyl pyrimidine = 1 : 3.0–4.0 : 2.2–2.5 to optimize conversion and yield.
Phase-transfer catalysts such as triethyl benzyl ammonium chloride or polyethylene glycol derivatives improve the reaction rate by facilitating the transfer of hydroxide ions into the organic phase.
The reaction avoids hazardous reagents like sodium hydride and expensive catalysts like palladium, making it more suitable for scale-up.
Yields of approximately 70% are achievable with this method, which is significantly higher than earlier methods that reported yields as low as 28%.
| Method | Base | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Sodium hydroxide + quaternary ammonium salt | NaOH | Triethyl benzyl ammonium chloride | Benzene, THF, Ethanol | Reflux (~80-110°C) | 9-12 hours total (salification + reaction) | ~70 | Avoids sodium hydride, safer, industrially viable |
| Potassium carbonate + DMF | K2CO3 | None or phase-transfer catalyst | DMF | 80-120°C | Several hours | Variable (~60-70) | Suitable for positional isomers, polar aprotic solvent |
| Sodium hydride + Pd/C catalyst (older method) | NaH | Pd/C | THF | Reflux | 8 hours + hydrogenation | ~28 | Complex, low yield, hazardous reagents |
The preparation of 4-(4,6-dimethoxypyrimidin-2-yl)benzoic acid is best achieved through nucleophilic aromatic substitution of 2,6-dihydroxybenzoic acid with 4,6-dimethoxy-2-methanesulfonyl pyrimidine in the presence of sodium hydroxide and phase-transfer catalysts under reflux conditions. This method offers a practical, high-yield, and scalable route that avoids hazardous reagents and complex purification steps, making it suitable for industrial production. Optimization of solvent choice, catalyst type, and reaction parameters can further enhance yield and purity.
Chemical Reactions Analysis
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a probe to study enzyme-substrate interactions.
Medicine: Research involving this compound includes its potential use in drug development and as a pharmacological tool to study biological pathways.
Mechanism of Action
The mechanism of action of 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Physicochemical and Crystallographic Insights
- Hydrogen Bonding and Stability : The co-crystal of 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine with 4-hydroxybenzoic acid () demonstrates robust hydrogen-bonding networks (e.g., O–H···N and C–H···O interactions), which may influence the stability and formulation of related compounds .
- Synthetic Modifications : Sodium salts of bis-pyrimidinyloxy benzoic acids (e.g., 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid sodium) are synthesized for enhanced water solubility, critical for agricultural applications .
Biological Activity
4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid is an organic compound notable for its unique structural features, including a benzoic acid moiety linked to a pyrimidine ring with methoxy substitutions. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, herbicidal, and potential antimicrobial properties. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical formula of this compound is , indicating the presence of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. The structure enhances solubility and biological activity due to the methoxy groups at positions 4 and 6 on the pyrimidine ring.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for further pharmaceutical development in treating inflammatory diseases.
Herbicidal Properties
This compound has also been studied for its herbicidal activity. Its mechanism involves the inhibition of acetohydroxyacid synthase (AHAS), an enzyme critical for the biosynthesis of branched-chain amino acids in plants. In bioassays, it demonstrated effective inhibition against various plant pathogenic fungi and weeds at concentrations as low as 50 mg/L . The herbicidal efficacy is comparable to established herbicides like bispyribac-sodium.
Antimicrobial Activity
The pyrimidine component of this compound contributes to its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi. For example, derivatives of similar structures have shown potent antifungal activity against Candida albicans, indicating that modifications in the structure can enhance bioactivity .
Synthesis and Evaluation
A study synthesized several derivatives of pyrimidine-based compounds, including this compound. These derivatives were evaluated for their biological activities across various platforms. Notably, compounds with similar structural features exhibited strong inhibition against fungal AHAS and demonstrated antiviral activity against SARS-CoV main protease (M pro) .
Comparative Biological Activity
A comparative analysis was conducted among different benzoic acid derivatives to assess their biological activities. The following table summarizes key findings related to their effects on enzyme inhibition and antimicrobial properties:
The mechanism by which this compound exerts its biological effects involves enzyme inhibition and potential interaction with cellular pathways. The compound's ability to form complexes with metal ions may enhance its biological activity. Additionally, its structural features allow it to act as a competitive inhibitor for key enzymes involved in both plant growth regulation and microbial metabolism.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4,6-Dimethoxypyrimidin-2-yl)benzoic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between pyrimidine derivatives and benzoic acid precursors. For example:
-
Step 1 : React 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine with a benzoic acid derivative (e.g., 4-hydroxybenzoic acid) in methanol under reflux.
-
Step 2 : Optimize stoichiometry and temperature (e.g., 60–80°C) to enhance yield. Crystallization is achieved by slow cooling, as demonstrated in co-crystal synthesis .
-
Key Parameters : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane).
- Data Table :
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Hydroxybenzoic acid | Methanol | 65 | 72 |
| 4,6-Dimethoxypyrimidine | THF | 80 | 68 |
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- Methodology :
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks. The pyrimidine ring is planar (deviation <0.08 Å), and carboxy groups twist ~8° from the aromatic ring .
- Spectroscopy : Use NMR (δ 8.2–8.5 ppm for aromatic protons) and IR (C=O stretch at ~1680 cm).
- Validation : Compare experimental data with computational models (DFT calculations).
Advanced Research Questions
Q. How can researchers resolve contradictions between crystallographic data and computational predictions for hydrogen-bonding interactions?
- Methodology :
- Crystallographic Analysis : Identify intermolecular interactions (e.g., O–H···N and C–H···O bonds forming motifs) .
- Computational Validation : Perform molecular dynamics simulations to assess stability of hydrogen-bonded networks. Adjust force fields to match experimental bond lengths (e.g., O–H = 0.85 Å) .
- Case Study : In co-crystals with 4-hydroxybenzoic acid, deviations in planarity (<0.1 Å) highlight the need for multi-technique validation .
Q. What strategies are effective for designing co-crystals of this compound to enhance solubility or bioavailability?
- Methodology :
- Co-former Selection : Use hydrogen-bond donors/acceptors (e.g., 4-hydroxybenzoic acid) to create supramolecular tapes via O–H···N interactions .
- Experimental Design : Screen co-formers using solvent-drop grinding. Characterize via PXRD and DSC to confirm co-crystal formation.
- Data Table :
| Co-former | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|
| 4-Hydroxybenzoic acid | 1.45 | 287–293 |
| Nicotinamide | 2.10 | 290–295 |
Q. How do substituents on the pyrimidine ring influence the biological activity of this compound derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Replace methoxy groups with methylthio or trifluoromethyl groups. Assess antimicrobial activity via in vitro assays (e.g., MIC against E. coli) .
- Data Interpretation : Methylthio derivatives show enhanced bacteriostatic activity due to increased lipophilicity (logP >2.5) .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate the impact of solvent polarity and reaction time on yield .
- Crystallography : Employ high-resolution single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) for accurate bond-length measurements .
- Safety : Follow protocols for handling pyrimidine derivatives (e.g., P201, P210 precautions) due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
